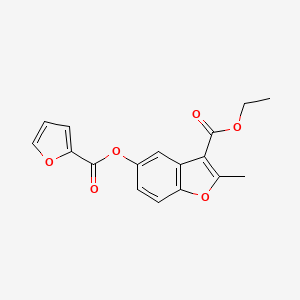

![molecular formula C12H13NO2 B2356539 [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol CAS No. 875001-59-5](/img/structure/B2356539.png)

[5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

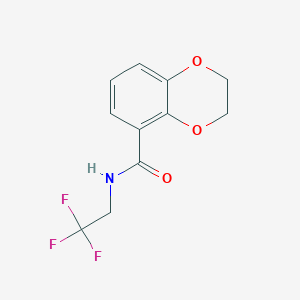

The molecular formula of “[5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol” is C12H13NO2, and its molecular weight is 203.24 . The structure includes a furan ring attached to a phenyl ring with an amino and a methyl group .Chemical Reactions Analysis

While specific chemical reactions involving “[5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol” are not available, furamide derivatives, which are structurally similar, can undergo cycloaddition reactions to form cyclic aminimides and triazindiones.Physical And Chemical Properties Analysis

“[5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol” has a molecular formula of C12H13NO2 and a molecular weight of 203.24 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications

Chemical Synthesis and Derivative Formation

- Aza-Piancatelli Rearrangement : The compound undergoes aza-Piancatelli rearrangement with aryl amines in the presence of phosphomolybdic acid, yielding trans-4,5-disubstituted cyclopentenone derivatives with high selectivity and good yields in a short reaction time (B. Reddy et al., 2012).

- Synthesis of Oxazine Derivatives : Furan-2-yl(phenyl)methanol derivatives can undergo smooth aza-Piancatelli rearrangement with 2-aminophenol, leading to the formation of oxazine derivatives. This process is catalyzed by In(OTf)3 and features high selectivity and yields (B. Reddy et al., 2012).

Biobased Building Blocks

- Conversion to Biobased Derivatives : 5-(Hydroxymethyl)furfural (HMF), a structurally similar compound, can be converted to furan-2-yl methanol derivatives. This process involves simple reductive amination and produces high yields with minimal purification, suggesting potential for producing renewable building blocks (A. Cukalovic & C. Stevens, 2010).

Chemical Reactions and Catalysis

- Iridium-Catalyzed Transfer Hydrogenation : Substituted furan methanols, including compounds related to 5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol, are subject to iridium-catalyzed transfer hydrogenation. This leads to enantioselective carbonyl allylation, crotylation, and tert-prenylation (Benjamin Bechem et al., 2010).

Biochemical Processes

- Oxidation to Furan-2,5-dicarboxylic Acid : An enzyme-catalyzed process can oxidize related compounds like [5-(hydroxymethyl)furan-2-yl]methanol to furan-2,5-dicarboxylic acid (FDCA). This involves multiple oxidation steps and demonstrates the potential for biotechnological conversion of furan derivatives (W. Dijkman et al., 2014).

Pharmacological Potential

- Potential Anti-Inflammatory and Antibacterial Properties : Pyrazoline derivatives, including those incorporating furan-2-yl elements, have been synthesized and show promising anti-inflammatory and antibacterial activities (P. Ravula et al., 2016).

properties

IUPAC Name |

[5-(2-amino-4-methylphenyl)furan-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8-2-4-10(11(13)6-8)12-5-3-9(7-14)15-12/h2-6,14H,7,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORFBLRMSLNTEPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=C(O2)CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

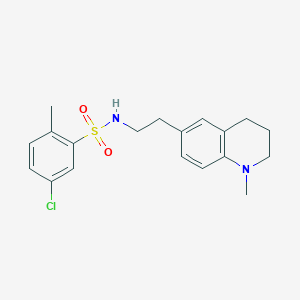

![4-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2356456.png)

![Methyl 2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetate](/img/structure/B2356457.png)

![2-{[(3,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2356458.png)

![8-Methoxy-3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-oxochromen-4-yl]chromen-2-one](/img/structure/B2356460.png)

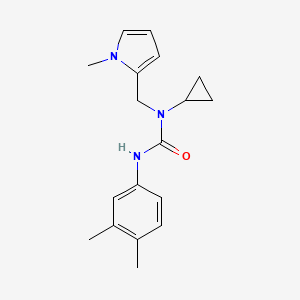

![2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2356467.png)

![2-chloro-N-[1-phenyl-3-(4-propylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2356468.png)

![2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2356476.png)

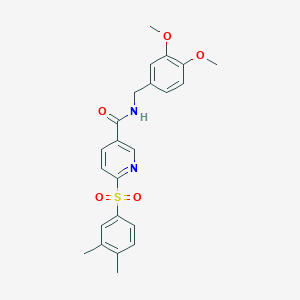

![Ethyl (2E)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxopropanoate](/img/structure/B2356477.png)